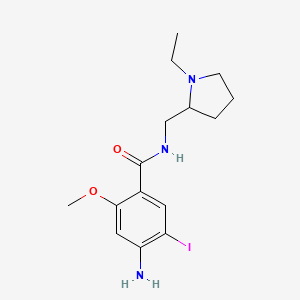

Amisulpride EP impurity C

Vue d'ensemble

Description

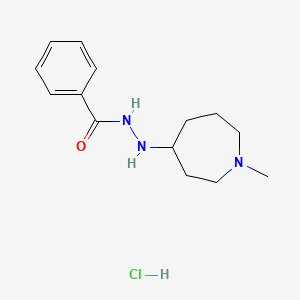

Amisulpride EP Impurity C, also known as 4-Amino-N-[[ (2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is an impurity standard of Amisulpride . Amisulpride belongs to a class of drugs known as atypical antipsychotics .

Molecular Structure Analysis

The molecular formula of Amisulpride EP Impurity C is C15H22IN3O2 . The molecular weight is 403.26 g/mol .Applications De Recherche Scientifique

Chemometric Methodology in Impurity Profiling

The untargeted chemometric methodology has been successfully applied in the impurity profiling of amisulpride pharmaceutical formulations. A fast, accurate, and specific analytical method was developed using ultra-high-pressure liquid chromatography coupled with a high-resolution hybrid electrospray ionization quadrupole time of flight mass spectrometer. This advanced approach enabled the identification of amisulpride pharmaceutical formulations and their manufacturers, and also facilitated the identification of six impurities, with one being a primary impurity marker for the analyzed formulations. Additionally, a new impurity of amisulpride was discovered, and its chemical structure was proposed (R. Skibiński & Jakub Trawiński, 2017).

Analytical Methods for Determination of Related Substances

Efficient methods have been established for determining related substances in Amisulpride. Techniques like TLC and HPLC were employed to accurately and reliably quantify known impurities and related substances. These methodologies demonstrated stability and precision, indicating their suitability for evaluating related substances of Amisulpride (Zhang Wei, 2011).

Environmental Presence and Persistence

The occurrence, transformation, and removal of amisulpride in municipal wastewater treatment plants were studied. These studies highlighted the persistence of amisulpride in the environment, demonstrating that it could serve as an indicator for treated wastewater in raw waters used for drinking water production. Furthermore, it was shown that amisulpride and similar pharmaceutical compounds are efficiently oxidized by ozonation, leading to the formation of N-oxide oxidation products, which exhibited high biological persistence (A. Bollmann et al., 2016).

Role in Corrosion Inhibition

Amisulpride, particularly its (+)R and (−)S enantiomers, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. The studies involved electrochemical methods and quantum chemical computations to understand the inhibition performance and mechanism. It was found that amisulpride exhibits high inhibitory properties for steel corrosion in acidic solutions, and the adsorption of the inhibitor on the steel surface followed a Langmuir adsorption isotherm. These findings suggest amisulpride's potential application as an eco-friendly corrosion inhibitor (S. Rameshkumar et al., 2015).

Propriétés

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQXFWDVKMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amisulpride EP impurity C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

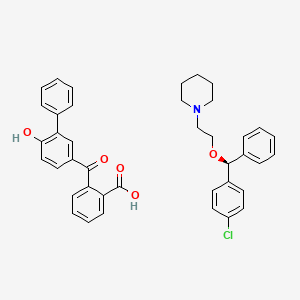

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)